molecular formula C8H14O3 B2828281 1-Ethoxycyclopentane-1-carboxylic acid CAS No. 17860-33-2

1-Ethoxycyclopentane-1-carboxylic acid

Cat. No. B2828281
CAS RN: 17860-33-2
M. Wt: 158.197
InChI Key: SQLZMYBFTVCTMQ-UHFFFAOYSA-N
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Description

1-Ethoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring with a carboxylic acid (COOH) and an ethoxy group (C2H5O) attached to the same carbon .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Ethylene Precursor and Plant Physiology

1-Ethoxycyclopentane-1-carboxylic acid is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC), a significant precursor to ethylene in plants. Research in this area explores the metabolism of ACC and its role in ethylene biosynthesis, which is crucial for plant growth, development, and stress responses. For instance, Hoffman et al. (1982) identified a major conjugate of ACC in wheat leaves, indicating the complex metabolism surrounding ethylene precursors in higher plants (Hoffman, Yang, & McKeon, 1982).

Chemical Synthesis and Catalysis

Cyclopentane derivatives, similar to this compound, are often involved in chemical synthesis and catalysis research. For example, Zhang et al. (2007) discussed the catalytic preparation of a cyclopentanone derivative, showcasing the potential utility of related compounds in synthesizing complex molecular structures (Zhang, Moher, & Zhang, 2007).

Molecular Design and Extraction

Another application area is the molecular design for selective extraction purposes, as seen in the work of Hayashita et al. (1999), where acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks were synthesized for selective lead(II) extraction. This research highlights the importance of structural design in creating effective extraction agents (Hayashita et al., 1999).

Bioconjugation and Amide Formation

The mechanism of amide formation using carbodiimide in aqueous media, relevant to bioconjugation techniques, is another area where cyclopentane derivatives could play a role. Nakajima and Ikada (1995) explored this mechanism, which could be related to the reactivity of carboxylic acids in bioconjugation contexts (Nakajima & Ikada, 1995).

Ethylene-Independent Signaling

Polko and Kieber (2019) discussed the emerging role of ACC as an ethylene-independent growth regulator, indicating that derivatives of cyclopentane carboxylic acids could have unexplored regulatory functions in plant physiology beyond their role in ethylene biosynthesis (Polko & Kieber, 2019).

Safety and Hazards

The safety information for 1-Ethoxycyclopentane-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Therefore, it’s possible that 1-Ethoxycyclopentane-1-carboxylic acid may interact with similar targets or pathways.

Mode of Action

ACC is converted into ethylene by ACC oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway . If this compound follows a similar pathway, it could potentially influence the production of ethylene in plants.

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . If this compound affects similar pathways, it could have significant impacts on plant development and stress responses.

Result of Action

If it influences the ethylene biosynthesis pathway similar to acc, it could potentially affect a wide range of developmental processes and stress responses in plants .

properties

IUPAC Name

1-ethoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLZMYBFTVCTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17860-33-2
Record name 1-ethoxycyclopentane-1-carboxylic acid
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